Desotamide

Vue d'ensemble

Description

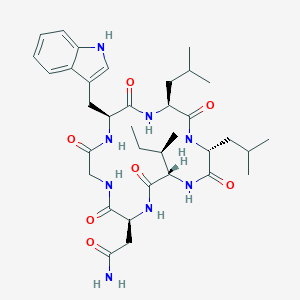

Desotamide est un membre de la famille des antibiotiques du même nom, qui sont des antibiotiques peptidiques non ribosomiques. Ces composés sont des peptides cycliques dont la taille varie entre six et dix acides aminés . This compound et ses composés apparentés ont suscité un intérêt considérable en raison de leurs puissantes propriétés antibactériennes et de leurs voies de biosynthèse uniques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Desotamide est synthétisé par des synthétases de peptides non ribosomiques (NRPS), qui sont de grandes enzymes multifonctionnelles organisées en modules . Ces modules incorporent des blocs de construction monomères simples jusqu’à ce que le polypeptide final soit généré . La biosynthèse implique des modules de chargement, d’élongation et de terminaison, chacun contribuant à la formation de la structure peptidique cyclique .

Méthodes de production industrielle : La production industrielle de this compound implique des processus de fermentation utilisant des espèces de Streptomyces, connues pour produire une large gamme de métabolites secondaires . Les conditions de fermentation sont optimisées pour améliorer le rendement en this compound, et le composé est ensuite purifié à l’aide de techniques chromatographiques .

Analyse Des Réactions Chimiques

Types de réactions : Desotamide subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution . Ces réactions sont essentielles pour modifier la structure de this compound afin d’améliorer son activité antibactérienne.

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions chimiques de this compound comprennent des agents oxydants, des agents réducteurs et des nucléophiles . Les réactions sont généralement effectuées dans des conditions contrôlées pour garantir que les modifications souhaitées sont obtenues.

Principaux produits formés : Les principaux produits formés à partir des réactions chimiques de this compound comprennent des analogues présentant une activité antibactérienne améliorée . Ces analogues sont synthétisés en substituant des résidus d’acides aminés spécifiques dans la structure peptidique cyclique .

Applications De Recherche Scientifique

Antibacterial Activity

Desotamide exhibits notable antibacterial activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and other clinically relevant strains. Recent studies have highlighted the efficacy of this compound and its analogues in overcoming bacterial resistance:

- This compound A and its derivatives (e.g., desotamides A4 and A6) have shown a 2-4 fold increase in antibacterial activity compared to the original compound, with minimum inhibitory concentration (MIC) values ranging from 8 to 32 μg/mL against MRSA and other pathogens such as Streptococcus pneumoniae and Bacillus subtilis .

- The structure-activity relationship (SAR) studies indicate that modifications to the peptide structure significantly enhance its antibacterial properties. For instance, substitutions at specific amino acid positions have been linked to improved activity against resistant bacterial strains .

Potential for Drug Development

This compound's unique structure and mechanism of action make it a promising candidate for further pharmaceutical development:

- Non-cytotoxicity : Desotamides have been shown to be non-cytotoxic to mammalian cell lines at concentrations exceeding 30 μM, indicating a selective toxicity towards bacterial cells . This selectivity is crucial for developing antibiotics that minimize adverse effects on human cells.

- Broad-spectrum activity : The ability of desotamides to target multiple Gram-positive bacteria positions them as versatile agents in antibiotic therapy, particularly in an era where antibiotic resistance is a growing concern .

Case Studies and Research Findings

Several studies have documented the antibacterial efficacy of this compound and its derivatives:

Mécanisme D'action

Desotamide exerce ses effets antibactériens en ciblant des voies moléculaires spécifiques dans les cellules bactériennes . Le composé interfère avec la synthèse des parois cellulaires bactériennes, ce qui entraîne la lyse et la mort cellulaires . Les cibles moléculaires et les voies exactes impliquées dans le mécanisme d’action de this compound sont encore à l’étude, mais on sait qu’il perturbe des processus essentiels dans les cellules bactériennes .

Comparaison Avec Des Composés Similaires

Desotamide fait partie d’une famille d’antibiotiques peptidiques cycliques qui comprend la wollamide, la surugamide, l’ulleungmycine et la noursamycine/curacomycine . Ces composés partagent des caractéristiques structurales similaires, mais diffèrent par leur composition en acides aminés et la taille de leur cycle . This compound est unique en raison de sa séquence d’acides aminés spécifique et de la présence d’une enzyme cyclase autonome impliquée dans sa biosynthèse . Cette unicité contribue à ses propriétés antibactériennes distinctes par rapport à d’autres composés similaires .

Liste des composés similaires :- Wollamide

- Surugamide

- Ulleungmycine

- Noursamycine/Curacomycine

Activité Biologique

Desotamide is a cyclohexapeptide antibiotic produced by the marine-derived bacterium Streptomyces scopuliridis SCSIO ZJ46. This compound has garnered significant attention due to its potent antibacterial properties, particularly against drug-resistant strains of bacteria. This article explores the biological activity of this compound, focusing on its antibacterial efficacy, structure-activity relationships (SAR), and potential applications in combating antibiotic resistance.

Antibacterial Efficacy

This compound demonstrates notable antibacterial activity against various Gram-positive bacteria, including Streptococcus pneumoniae, Staphylococcus aureus, and methicillin-resistant Staphylococcus epidermidis (MRSE). The minimum inhibitory concentration (MIC) values for this compound against these pathogens range from 8 to 32 μg/mL, indicating its effectiveness, especially against MRSA, a prevalent clinical pathogen resistant to many antibiotics .

Table 1: Antibacterial Activity of this compound and Its Analogues

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| This compound A | S. pneumoniae | 16 |

| S. aureus | 8 | |

| MRSE | 32 | |

| This compound A4 | S. pneumoniae | 8 |

| S. aureus | 8 | |

| MRSA | 16 | |

| This compound A6 | S. pneumoniae | 16 |

| S. aureus | 8 | |

| MRSA | 16 |

Structure-Activity Relationship (SAR)

The SAR studies of this compound have revealed that specific amino acid residues significantly influence its antibacterial activity. Notably, modifications at positions II and VI of the peptide chain enhance the antibacterial properties of this compound analogues. For instance, desotamides A4 and A6 exhibited a 2-4 fold increase in activity compared to the original this compound A when l-allo-Ile at position II was substituted with l-Ile and Gly at position VI was replaced by d-Lys or d-Arg .

Key Findings from SAR Studies:

- Position II : Substitution with l-Ile enhances activity.

- Position VI : Replacing Gly with d-Lys or d-Arg significantly boosts antibacterial efficacy.

- Trp Residue : The presence of tryptophan at position V is essential for maintaining bioactivity.

Although the precise mechanism by which this compound exerts its antibacterial effects remains to be fully elucidated, it is hypothesized that it disrupts bacterial cell wall synthesis or interferes with protein synthesis pathways. This disruption is critical in combating bacterial infections, particularly those caused by resistant strains .

Case Studies

Recent research has highlighted the potential of this compound and its analogues as promising candidates for new antibiotic therapies:

-

Study on this compound A4 and A6 :

- Conducted by researchers at the University of Queensland, this study synthesized multiple analogues of this compound and evaluated their antibacterial activities against a panel of pathogens.

- Results indicated that modifications led to significant enhancements in antibacterial potency, particularly against MRSA .

- Exploration of Biosynthetic Pathways :

Propriétés

IUPAC Name |

2-[(2S,8S,11S,14R,17S)-17-[(2R)-butan-2-yl]-8-(1H-indol-3-ylmethyl)-11,14-bis(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H52N8O7/c1-7-20(6)30-35(50)42-27(15-28(36)44)31(46)38-17-29(45)39-26(14-21-16-37-23-11-9-8-10-22(21)23)33(48)40-24(12-18(2)3)32(47)41-25(13-19(4)5)34(49)43-30/h8-11,16,18-20,24-27,30,37H,7,12-15,17H2,1-6H3,(H2,36,44)(H,38,46)(H,39,45)(H,40,48)(H,41,47)(H,42,50)(H,43,49)/t20-,24+,25-,26+,27+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGXNPVJAKBNOK-DTWKRICWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)CC(C)C)CC2=CNC3=CC=CC=C32)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC(C)C)CC(C)C)CC2=CNC3=CC=CC=C32)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H52N8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70941214 | |

| Record name | 2-[17-(Butan-2-yl)-3,6,9,12,15,18-hexahydroxy-8-[(1H-indol-3-yl)methyl]-11,14-bis(2-methylpropyl)-1,4,7,10,13,16-hexaazacyclooctadeca-3,6,9,12,15,18-hexaen-2-yl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70941214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

696.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194660-14-5 | |

| Record name | Desotamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194660145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[17-(Butan-2-yl)-3,6,9,12,15,18-hexahydroxy-8-[(1H-indol-3-yl)methyl]-11,14-bis(2-methylpropyl)-1,4,7,10,13,16-hexaazacyclooctadeca-3,6,9,12,15,18-hexaen-2-yl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70941214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.